1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
The compound “1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrazole derivatives are often synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, specific structural data for “this compound” was not found .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and conditions. For example, PETases, an esterase class of enzymes, catalyze the breakdown of polyethylene terephthalate (PET) plastic to monomeric mono-2-hydroxyethyl terephthalate (MHET) .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, density, and reactivity. These properties can be influenced by the compound’s molecular structure and the presence of functional groups .
Scientific Research Applications
Applications in Synthetic Chemistry
Pyrazole derivatives are widely utilized in synthetic chemistry for the development of novel compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. For instance, research by Korkusuz and Yıldırım (2010) demonstrates the conversion of pyrazole-carboxylic acid derivatives through reactions with various hydroxylamines and carbazates, leading to a range of novel compounds with potential applications in materials science and medicinal chemistry (E. Korkusuz & İ. Yıldırım, 2010).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of new pyrazole derivatives and conducted molecular docking studies to predict their binding interactions with target proteins. Such studies are crucial for the development of new therapeutic agents, highlighting the role of pyrazole derivatives in drug discovery and development (G. Ganga Reddy et al., 2022).
Coordination Chemistry
Radi et al. (2015) focused on synthesizing novel pyrazole-dicarboxylate acid derivatives and exploring their coordination/chelation properties with various metal ions. This research is significant for the development of new coordination complexes with potential applications in catalysis, materials science, and as molecular sensors (S. Radi et al., 2015).
Antimicrobial Properties
Maqbool et al. (2014) evaluated the antibacterial activities of synthesized pyrazolo[3,4-b]pyridine-4-carboxylic acids. Some compounds exhibited good antibacterial agents, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (T. Maqbool et al., 2014).
Corrosion Inhibition
Herrag et al. (2007) investigated the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating their effectiveness in reducing corrosion rates. This suggests applications in materials protection and preservation (L. Herrag et al., 2007).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can involve binding to specific receptors, inhibiting enzymes, or modulating cellular processes. The specific mechanism of action for “1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid” was not found .
Safety and Hazards
Properties
IUPAC Name |
2-(2-hydroxyethyl)-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5-4-6(7(11)12)9(8-5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKYHSZFJQNCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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